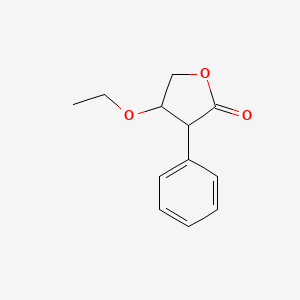

4-Ethoxy-3-phenyloxolan-2-one

Description

4-Ethoxy-3-phenyloxolan-2-one is a substituted cyclic carbonate (oxolan-2-one) featuring an ethoxy group at position 4 and a phenyl group at position 3. Cyclic carbonates are generally valued for their reactivity in ring-opening polymerizations or as electrolytes in energy storage systems, though the ethoxy and phenyl substituents in this compound may tailor its utility toward niche organic transformations or chiral intermediates .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-ethoxy-3-phenyloxolan-2-one |

InChI |

InChI=1S/C12H14O3/c1-2-14-10-8-15-12(13)11(10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

PLEAIXVQJXGIMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1COC(=O)C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with phenylacetic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether and triethylamine, into a reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is continuously extracted to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-phenyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .

Scientific Research Applications

4-Ethoxy-3-phenyloxolan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-phenyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-1,3-dioxolan-2-one (Fluoroethylene Carbonate, FEC)

FEC () is a fluorinated cyclic carbonate widely used as an electrolyte additive in lithium-ion batteries due to its ability to stabilize electrode interfaces. Key differences include:

- Synthetic Routes : FEC is typically synthesized via fluorination of ethylene carbonate, while 4-Ethoxy-3-phenyloxolan-2-one may require regioselective substitution or enzymatic methods (e.g., kinetic resolution, as hinted in for analogous compounds) to install the ethoxy and phenyl groups .

Ethylene Carbonate (EC) and Propylene Carbonate (PC)

Compared to 4-Ethoxy-3-phenyloxolan-2-one:

- Polarity and Solubility: EC and PC lack bulky substituents, making them highly polar and miscible with aqueous/organic solvents. The phenyl group in 4-Ethoxy-3-phenyloxolan-2-one likely reduces polarity, favoring solubility in non-polar media.

- Thermal Stability : Bulky substituents in 4-Ethoxy-3-phenyloxolan-2-one may increase thermal stability compared to EC/PC, which decompose at moderate temperatures.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituents | Primary Applications | Stability/Solubility Traits |

|---|---|---|---|---|

| 4-Ethoxy-3-phenyloxolan-2-one | C₁₁H₁₂O₃ | 4-Ethoxy, 3-Phenyl | Organic synthesis (hypothesized) | Low polarity, high steric hindrance |

| 4-Fluoro-1,3-dioxolan-2-one (FEC) | C₃H₃FO₃ | 4-Fluoro | Lithium-ion electrolytes | High electrochemical stability |

| Ethylene Carbonate (EC) | C₃H₄O₃ | None | Electrolytes, solvents | High polarity, moderate stability |

Research Findings and Hypotheses

- Synthesis: Enzymatic kinetic resolution (as in for cyclopentenones) could theoretically resolve enantiomers of 4-Ethoxy-3-phenyloxolan-2-one, though direct evidence is lacking. Traditional methods may involve nucleophilic substitution on a preformed oxolan-2-one ring .

- Applications : Unlike FEC’s role in batteries, the ethoxy and phenyl groups in 4-Ethoxy-3-phenyloxolan-2-one suggest utility in chiral catalysis or as a building block for pharmaceuticals, leveraging its aromatic and steric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.